![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6](/img/no-structure.png)

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

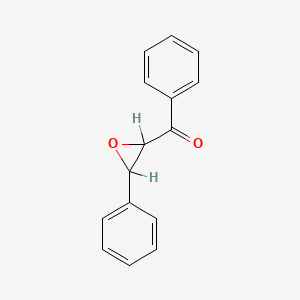

UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is a biochemical compound involved in lipid A biosynthesis1. It is the salt version of [2®,3®]-P’-[2-Deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-2-[(3-hydroxy-1-oxotetradecyl)amino]-α-D-glucopyranosyl] Ester Uridine 5’-(trihydrogen diphosphate)2. It can be used in biological studies for the reconstruction of metabolic networks in bovine mammary gland tissue2.

Synthesis Analysis

The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt involves the N-acylation of UDP-3-O-acylglucosamine using 3-hydroxyacyl-ACP as the acyl donor1. This process is catalyzed by the enzyme LpxD3.

Molecular Structure Analysis

The molecular structure of UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is complex and involves multiple functional groups. The compound includes a uridine diphosphate (UDP) moiety, a glucosamine sugar, and two 3-hydroxymyristoyl groups4.Chemical Reactions Analysis

The key chemical reaction involving UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is its N-acylation by the enzyme LpxD. This reaction is part of the lipid A biosynthesis pathway and involves the transfer of a 3-hydroxymyristoyl group from an acyl carrier protein (ACP) to the UDP-3-O-acylglucosamine5.Physical And Chemical Properties Analysis

The physical and chemical properties of UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt are not readily available from the search results.Aplicaciones Científicas De Investigación

1. Role in Lipid A Biosynthesis

UDP-3-O-[R-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. LpxC catalyzes the removal of the N-acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, which is a key step in lipid A production (Wang et al., 2001).

2. Target for Antibacterial Drug Discovery

The unique presence of LpxC in Gram-negative bacteria and its absence in mammalian genomes make it an attractive target for antibacterial drug discovery. The development of LpxC inhibitors is an active area of research, aiming to combat Gram-negative bacterial infections (Hernick & Fierke, 2006); (Barb et al., 2007).

3. Study of Molecular Recognition and Catalytic Mechanism

Research on UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase has provided insights into molecular recognition and catalytic mechanisms of the enzyme. These studies have facilitated the development of potent and specific inhibitors (Hernick & Fierke, 2005); (Williams & Raetz, 2007).

4. Exploration of Enzyme Inhibitors

The exploration of various inhibitors targeting LpxC has been a significant focus in antibiotic research. This includes studies on phenyloxazoline-based hydroxamates inhibitors and substrate analogs containing hydroxamates (Geng Yue, 2007).

Safety And Hazards

The safety and hazards associated with UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt are not readily available from the search results.

Direcciones Futuras

The future directions for research on UDP-3-O-[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt could involve further exploration of its role in lipid A biosynthesis and its potential applications in biological studies. For instance, its use in the reconstruction of metabolic networks in bovine mammary gland tissue could be further investigated2.

Propiedades

Número CAS |

112710-84-6 |

|---|---|

Nombre del producto |

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) |

Fórmula molecular |

C₃₅H₆₄N₄O₂₂P₂ |

Peso molecular |

954.84 |

Sinónimos |

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.